1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride
Übersicht
Beschreibung
1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride is a versatile chemical compound with a molecular formula of C₉H₁₄ClNO₃S and a molecular weight of 251.73 g/mol. This compound is used in various scientific research fields, including drug synthesis, organic chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride typically involves the reaction of cyclopentanecarbonyl chloride with azetidine-3-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamides, sulfonates, or sulfonothioates.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride has a wide range of applications in scientific research:
Drug Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals.
Organic Chemistry: The compound is used in the development of new organic reactions and the synthesis of complex organic molecules.
Material Science: It is used in the preparation of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can undergo substitution reactions with a wide range of nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Cyclopentanecarbonylazetidine-3-sulfonyl fluoride
- 1-Cyclopentanecarbonylazetidine-3-sulfonyl bromide
- 1-Cyclopentanecarbonylazetidine-3-sulfonyl iodide
Uniqueness
1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride is unique due to its specific reactivity and the range of derivatives it can form. The presence of the sulfonyl chloride group makes it highly reactive towards nucleophiles, allowing for the synthesis of a wide variety of compounds with different functional groups.
Biologische Aktivität
1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride (CAS No. 1461715-32-1) is a chemical compound that has garnered interest in various scientific fields, particularly in drug synthesis and organic chemistry. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.
- Molecular Formula: C₉H₁₄ClNO₃S
- Molecular Weight: 251.73 g/mol
- IUPAC Name: 1-(cyclopentanecarbonyl)azetidine-3-sulfonyl chloride
Synthesis Methods
The synthesis of this compound typically involves the reaction of cyclopentanecarbonyl chloride with azetidine-3-sulfonyl chloride. The reaction is conducted under controlled conditions, often utilizing a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. Purification is achieved through techniques like recrystallization or chromatography, ensuring high yield and purity.
Biological Activity
This compound exhibits notable biological activity, particularly in its reactivity with nucleophiles, which leads to the formation of various derivatives. The sulfonyl chloride group is highly reactive, allowing for substitution reactions that can yield compounds with diverse biological properties.
The compound's mechanism of action primarily revolves around:
- Substitution Reactions: The sulfonyl chloride group can react with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.
- Oxidation and Reduction: Under specific conditions, it can undergo oxidation or reduction reactions to produce different derivatives.
Applications in Scientific Research
This compound has several applications in scientific research:
- Drug Synthesis: It serves as an intermediate in synthesizing various pharmaceuticals.
- Organic Chemistry: The compound is utilized in developing new organic reactions and synthesizing complex organic molecules.
- Material Science: It contributes to preparing advanced materials with specific properties.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Key Differences |
---|---|---|
1-Cyclopentanecarbonylazetidine-3-sulfonamide | Structure | Contains an amine instead of a sulfonyl chloride group |
1-Cyclopentanecarbonylazetidine-3-sulfonate | Structure | Features a sulfonate group instead of a sulfonyl chloride |
1-Cyclopentanecarbonylazetidine-3-sulfonothioate | Structure | Contains a thiol derivative |
Case Studies and Research Findings
Recent studies have highlighted the versatility of this compound in biological applications:
- Antimicrobial Activity: Research has indicated that derivatives formed from this compound exhibit significant antimicrobial properties against various pathogens.
- Anti-inflammatory Effects: Some studies suggest that compounds derived from this compound may demonstrate anti-inflammatory effects, making them candidates for therapeutic applications in inflammatory diseases.
- Cancer Research: Investigations into its derivatives have revealed potential anticancer activities, warranting further exploration in cancer therapeutics.
Eigenschaften
IUPAC Name |
1-(cyclopentanecarbonyl)azetidine-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO3S/c10-15(13,14)8-5-11(6-8)9(12)7-3-1-2-4-7/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHUVWISAHUGSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC(C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.